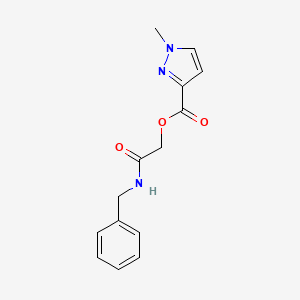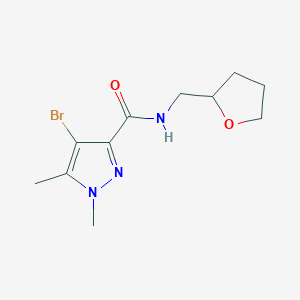![molecular formula C16H10Cl2F2O2 B14929376 (2E)-1-(2,4-dichlorophenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B14929376.png)
(2E)-1-(2,4-dichlorophenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(2,4-DICHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is an organic compound characterized by the presence of both dichlorophenyl and difluoromethoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-DICHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE typically involves the reaction of 2,4-dichlorobenzaldehyde with 4-(difluoromethoxy)acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
(E)-1-(2,4-DICHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or bromo derivatives.
科学研究应用
(E)-1-(2,4-DICHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-1-(2,4-DICHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Chloroform: An organochlorine compound with similar structural features.
Dichloromethane: Another organochlorine compound used as a solvent.
Trichloroethylene: A chlorinated solvent with industrial applications.
Uniqueness
(E)-1-(2,4-DICHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is unique due to the presence of both dichlorophenyl and difluoromethoxyphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.
属性
分子式 |
C16H10Cl2F2O2 |
|---|---|
分子量 |
343.1 g/mol |
IUPAC 名称 |
(E)-1-(2,4-dichlorophenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C16H10Cl2F2O2/c17-11-4-7-13(14(18)9-11)15(21)8-3-10-1-5-12(6-2-10)22-16(19)20/h1-9,16H/b8-3+ |
InChI 键 |
AOQIRKXRNMRFGP-FPYGCLRLSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)OC(F)F |
规范 SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B14929304.png)
amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14929309.png)
![2,3-dihydro-1H-indol-1-yl{1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}methanone](/img/structure/B14929317.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14929321.png)
![ethyl 1-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B14929333.png)
![7-(difluoromethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14929340.png)

![1-butyl-N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14929346.png)
![4-[(2-chlorophenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B14929350.png)
![5-(4-ethenylbenzyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14929356.png)
![N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14929360.png)

![4-{[(2,4-dichlorophenyl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14929368.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B14929371.png)
